N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
CAS No.: 896347-61-8
Cat. No.: VC8311838
Molecular Formula: C20H22N2O4S2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896347-61-8 |
|---|---|
| Molecular Formula | C20H22N2O4S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C20H22N2O4S2/c1-24-9-8-22-15-11-16(25-2)17(26-3)12-18(15)28-20(22)21-19(23)13-6-5-7-14(10-13)27-4/h5-7,10-12H,8-9H2,1-4H3 |
| Standard InChI Key | PBJRSMMPMUELTQ-UHFFFAOYSA-N |
| SMILES | COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)SC)OC)OC |
| Canonical SMILES | COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)SC)OC)OC |
Introduction
Structural Features
The compound features a benzothiazole ring linked to a benzamide moiety, with specific substitutions including dimethoxy groups and a methylsulfanyl group. The presence of these functional groups can influence its reactivity and biological activity.
| Structural Component | Description |
|---|---|
| Benzothiazole Ring | Contains sulfur and nitrogen in its ring structure, known for diverse biological activities. |
| Dimethoxy Groups | Located at positions 5 and 6 of the benzothiazole ring, potentially affecting solubility and reactivity. |
| 2-Methoxyethyl Substitution | Attached to the benzothiazole ring, contributing to its pharmacological properties. |
| Methylsulfanyl Group | Attached to the benzamide moiety, potentially influencing its interaction with biological targets. |
Synthesis and Chemical Reactions
The synthesis of similar benzothiazole derivatives typically involves multi-step organic reactions. Common methods include the cyclization of appropriate precursors with sulfur-containing reagents. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Synthesis Steps:
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Precursor Preparation: Synthesis of the benzothiazole precursor involves reactions with thiourea or other sulfur-containing compounds.
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Cyclization: Formation of the benzothiazole ring through cyclization reactions.
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Coupling with Benzamide Moiety: Attachment of the benzamide moiety to the benzothiazole ring, potentially involving amide coupling reactions.
Biological Activities and Potential Applications
Benzothiazoles are known for their antimicrobial and anticancer properties. The specific biological activities of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide would depend on its ability to interact with biological targets such as enzymes or receptors.
| Potential Biological Activity | Mechanism |
|---|---|
| Antimicrobial Activity | Inhibition of microbial enzymes or disruption of cell membranes. |
| Anticancer Activity | Induction of apoptosis in cancer cells through interaction with specific cellular targets. |
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